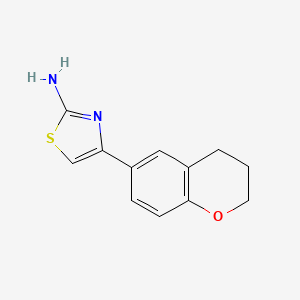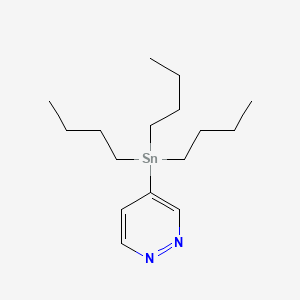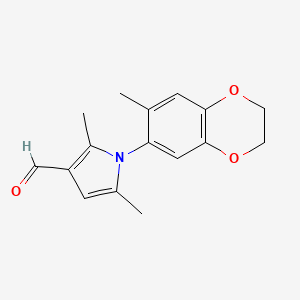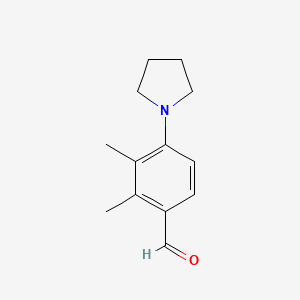
4-Chroman-6-yl-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chroman derivatives, specifically those containing a thiazol-2-ylamine moiety, have garnered significant attention in the field of medicinal chemistry due to their potential biological activities. The papers provided delve into the synthesis and characterization of various chroman compounds, which are closely related to 4-Chroman-6-yl-thiazol-2-ylamine, and their potential applications as therapeutic agents.
Synthesis Analysis
The synthesis of chroman derivatives has been explored in different contexts. Paper describes the reactions of 3-substituted chromones with hydroxylamine, leading to the formation of compounds such as 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione. These reactions occur in an alkaline medium and provide a pathway to synthesize amino-substituted chroman derivatives. Paper discusses the synthesis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides from chromone-2-carboxylic acid using two different amidation methods, which include conventional heating and microwave irradiation. This approach is significant for the development of chromone–thiazole hybrids as potential adenosine receptor ligands. Paper reports the synthesis of a new chromanoisoxazole through a series of reactions starting from resorcinol, leading to the formation of a chroman compound and its subsequent transformation into a chromanoisoxazole.
Molecular Structure Analysis
The molecular structure and geometry of chroman derivatives are crucial for understanding their biological activity. Paper establishes the structure of chromone–thiazole hybrids using NMR, MS spectroscopy, and X-ray crystallography. These techniques provide detailed information about the molecular geometry and conformation, which is essential for ligand–receptor binding studies. Similarly,
科学的研究の応用
Synthesis and Characterization
- A new series of chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors. These compounds were synthesized from chromone-2-carboxylic acid by two different amidation methods, showing promise in understanding ligand–receptor binding (Cagide et al., 2015).
Antimicrobial and Anti-inflammatory Activities
- Novel imidazothiazole sulfides and sulfones were prepared and characterized, displaying significant anthelmintic and anti-inflammatory activities. This study highlights the potential therapeutic applications of these compounds (Shetty et al., 2010).
Antimicrobial Coatings
- A coumarin–thiazole derivative was synthesized and incorporated into polyurethane varnish formulas, demonstrating excellent antimicrobial effects. This suggests its utility in developing antimicrobial coatings for various surfaces (El‐Wahab et al., 2014).
Electrochromic Properties
- Thiazolothiazole-based copolymers were synthesized, and their electrochemical and electrochromic properties were explored. The study indicates that these copolymers, with their multichromic properties and low band-gap values, are promising candidates for electrochromic applications (Akpinar et al., 2013).
Molecular Docking Studies
- Molecular docking studies on certain thiazole derivatives against Pim-1 kinase cancer protein revealed potential anticancer applications. The study underscores the importance of structural and electronic analysis in drug design (Shanmugapriya et al., 2022).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of novel benzimidazole-thiazole derivatives showed appreciable antimicrobial activity, demonstrating the role of these compounds in developing new antimicrobial agents (Mekala et al., 2013).
特性
IUPAC Name |
4-(3,4-dihydro-2H-chromen-6-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-12-14-10(7-16-12)8-3-4-11-9(6-8)2-1-5-15-11/h3-4,6-7H,1-2,5H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHCIGCWEBUGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chroman-6-yl-thiazol-2-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)







